molecular formula C11H16O2S2 B14459585 2,3-Dimethoxy-4a,5,6,7,8,8a-hexahydro-5,8-methano-1,4-benzodithiine CAS No. 68438-08-4

2,3-Dimethoxy-4a,5,6,7,8,8a-hexahydro-5,8-methano-1,4-benzodithiine

Cat. No.: B14459585
CAS No.: 68438-08-4
M. Wt: 244.4 g/mol
InChI Key: MXAHOWFJZBNMOE-UHFFFAOYSA-N
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Description

2,3-Dimethoxy-4a,5,6,7,8,8a-hexahydro-5,8-methano-1,4-benzodithiine is a complex organic compound with a unique structure It is characterized by the presence of two methoxy groups and a hexahydro-5,8-methano-1,4-benzodithiine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethoxy-4a,5,6,7,8,8a-hexahydro-5,8-methano-1,4-benzodithiine typically involves multiple steps. One common method includes the Diels-Alder reaction, which is a cycloaddition reaction between a conjugated diene and a dienophile. This reaction is often catalyzed by Lewis acids such as aluminum chloride. The resulting intermediate undergoes further cyclization and functionalization to introduce the methoxy groups and complete the hexahydro-5,8-methano-1,4-benzodithiine structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial processes may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethoxy-4a,5,6,7,8,8a-hexahydro-5,8-methano-1,4-benzodithiine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

The reactions mentioned above typically require specific reagents and conditions:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes. Substitution reactions can introduce various functional groups, such as halides or alkyl groups .

Scientific Research Applications

2,3-Dimethoxy-4a,5,6,7,8,8a-hexahydro-5,8-methano-1,4-benzodithiine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-Dimethoxy-4a,5,6,7,8,8a-hexahydro-5,8-methano-1,4-benzodithiine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Properties

CAS No.

68438-08-4

Molecular Formula

C11H16O2S2

Molecular Weight

244.4 g/mol

IUPAC Name

4,5-dimethoxy-3,6-dithiatricyclo[6.2.1.02,7]undec-4-ene

InChI

InChI=1S/C11H16O2S2/c1-12-10-11(13-2)15-9-7-4-3-6(5-7)8(9)14-10/h6-9H,3-5H2,1-2H3

InChI Key

MXAHOWFJZBNMOE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(SC2C3CCC(C3)C2S1)OC

Origin of Product

United States

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